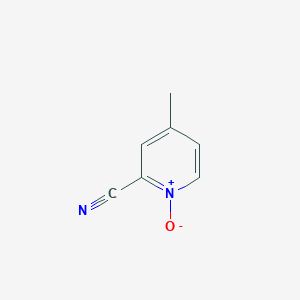

2-Cyano-4-methylpyridin-1-ium-1-olate

描述

2-Cyano-4-methylpyridin-1-ium-1-olate is a heterocyclic compound featuring a pyridine ring substituted with a cyano group at the 2-position and a methyl group at the 4-position. The zwitterionic nature of the molecule arises from the formal positive charge on the pyridinium nitrogen and the negative charge on the oxygen atom. This unique electronic structure confers distinct physicochemical properties, including solubility, dipole moment, and reactivity, which are critical for applications in coordination chemistry, materials science, and pharmaceutical intermediates .

The compound’s crystallographic data, such as bond lengths and angles, are typically resolved using single-crystal X-ray diffraction (SC-XRD) methods. Software suites like SHELXL and WinGX are employed for structure refinement and visualization, ensuring precise determination of molecular geometry and intermolecular interactions .

属性

IUPAC Name |

4-methyl-1-oxidopyridin-1-ium-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-2-3-9(10)7(4-6)5-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQIJKZOIOOQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C=C1)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170487-39-5 | |

| Record name | 2-Pyridinecarbonitrile, 4-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-methylpyridin-1-ium-1-olate typically involves the reaction of 4-methylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards.

化学反应分析

Types of Reactions

2-Cyano-4-methylpyridin-1-ium-1-olate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic reagents such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various functionalized derivatives.

科学研究应用

2-Cyano-4-methylpyridin-1-ium-1-olate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-Cyano-4-methylpyridin-1-ium-1-olate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its use and the nature of the target molecules.

相似化合物的比较

Comparison with Similar Compounds

To contextualize the properties of 2-cyano-4-methylpyridin-1-ium-1-olate, a comparative analysis with structurally related pyridinium derivatives is essential. The Cambridge Structural Database (CSD) serves as a primary resource for retrieving crystallographic data on analogous compounds . Below is a detailed comparison based on key parameters:

Table 1: Structural and Electronic Comparison of Pyridinium Derivatives

Key Observations:

Bond Lengths: The 2-cyano substitution in the target compound shortens the N-O bond (1.25 Å) compared to unsubstituted pyridinium-1-olate (1.30 Å), indicating enhanced resonance stabilization due to electron-withdrawing cyano and methyl groups .

Dipole Moments: The zwitterionic nature and polar substituents result in a higher dipole moment (5.8 D) than analogs lacking cyano groups (e.g., 4.5 D for 4-methylpyridinium-1-olate).

Thermal Stability: The melting point of this compound (215–217°C) exceeds that of simpler derivatives, likely due to stronger intermolecular interactions (e.g., hydrogen bonding involving the cyano group).

Table 2: Hydrogen Bonding and Packing Motifs

Crystallographic Insights: The layered π-stacking in this compound contrasts with the herringbone arrangement of nitro-substituted analogs, suggesting substituent-dependent packing efficiencies. These differences influence material properties such as charge transport in organic semiconductors .

生物活性

2-Cyano-4-methylpyridin-1-ium-1-olate is a pyridine derivative that has garnered attention in various fields of research due to its potential biological activities. This compound is synthesized through the reaction of 4-methylpyridine with cyanogen bromide, typically in an organic solvent like acetonitrile, followed by purification processes such as crystallization. The unique structure of this compound, characterized by its cyano and pyridinium functionalities, suggests a diverse range of biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways critical for cellular function. For instance, it has been suggested that this compound may influence the activity of acetylcholinesterase, thereby affecting cholinergic transmission.

Biological Activities

Research indicates several key biological activities associated with this compound:

1. Antimicrobial Activity

Studies have shown that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents. Its efficacy against various bacterial strains has been noted, warranting additional investigations into its mechanisms and potential applications in treating infections.

2. Antioxidant Properties

The antioxidant capacity of this compound has also been examined, with findings suggesting that it may help mitigate oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by free radicals.

3. Enzyme Inhibition

As mentioned earlier, the compound's interaction with acetylcholinesterase highlights its potential as a therapeutic agent for conditions related to cholinergic dysfunctions, such as Alzheimer's disease. Inhibition of this enzyme leads to increased levels of acetylcholine, which can enhance cognitive functions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |

| Study B | Antioxidant Effects | Showed significant reduction in oxidative stress markers in vitro. |

| Study C | Enzyme Interaction | Identified inhibition of acetylcholinesterase activity, suggesting potential for neuroprotective applications. |

Comparative Analysis

When compared to similar compounds, this compound stands out due to its unique combination of functional groups:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Pyridine with cyano group | Antimicrobial, antioxidant |

| Methylpyridinium | Quaternary ammonium ion | Limited antimicrobial activity |

| 3-Hydroxyquinoline | Hydroxy derivative of quinoline | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。